ent-Estradiol

Estrogen receptor pharmacology ERβ-selective ligand Nuclear receptor binding assay

ent-Estradiol (ent-17β-estradiol; 1-estradiol) is the synthetic enantiomer of the endogenous estrogen 17β-estradiol, possessing identical physicochemical properties (molecular formula C₁₈H₂₄O₂, MW 272.38) but opposite optical rotation and distinct three-dimensional configuration at all chiral centers. Unlike its natural counterpart, ent-estradiol exhibits weak binding to nuclear estrogen receptors (ERs) with selectivity for ERβ over ERα, and its glucuronidation pattern by human UDP-glucuronosyltransferases (UGTs) resembles that of 17α-estradiol rather than 17β-estradiol, indicating enantioselective metabolic handling.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 3736-22-9
Cat. No. B12785838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Estradiol
CAS3736-22-9
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1
InChIKeyVOXZDWNPVJITMN-QXDIGNSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Estradiol (CAS 3736-22-9): A Non-Feminizing Estrogen Enantiomer for ERβ-Selective, Neuroprotective, and Metabolic Research – Procurement Evidence Guide


ent-Estradiol (ent-17β-estradiol; 1-estradiol) is the synthetic enantiomer of the endogenous estrogen 17β-estradiol, possessing identical physicochemical properties (molecular formula C₁₈H₂₄O₂, MW 272.38) but opposite optical rotation and distinct three-dimensional configuration at all chiral centers [1]. Unlike its natural counterpart, ent-estradiol exhibits weak binding to nuclear estrogen receptors (ERs) with selectivity for ERβ over ERα, and its glucuronidation pattern by human UDP-glucuronosyltransferases (UGTs) resembles that of 17α-estradiol rather than 17β-estradiol, indicating enantioselective metabolic handling [2]. These stereochemistry-driven pharmacological and metabolic differences are the foundation of its utility as a non-feminizing molecular probe in estrogen biology research.

Why 17β-Estradiol, 17α-Estradiol, or Estriol Cannot Substitute for ent-Estradiol in Mechanistic Neuroscience and Drug Metabolism Studies


Although ent-estradiol shares the same molecular formula and weight as 17β-estradiol and 17α-estradiol, its inverted stereochemistry at all chiral centers (enantiomer, not epimer) fundamentally alters its interaction with biological macromolecules. While 17β-estradiol binds both ERα and ERβ with sub-nanomolar affinity (Kd ≈ 0.2 and 0.5 nM, respectively), ent-estradiol displays micromolar-range ER binding with a distinct ERβ-over-ERα selectivity profile [1]. Furthermore, its metabolic glucuronidation is processed by UGT2B15 and UGT2B17—enzymes that preferentially conjugate 17α-estradiol over 17β-estradiol—leading to metabolic clearance pathways that diverge from the natural hormone [2]. These stereospecific differences mean that substituting ent-estradiol with any other estradiol isomer will yield fundamentally different pharmacological and pharmacokinetic outcomes, invalidating experimental conclusions that depend on the compound's non-feminizing, enantioselective properties.

Quantitative Differentiation Evidence: ent-Estradiol (CAS 3736-22-9) Versus Closest Analogs


ent-Estradiol Exhibits 6.1-Fold ERβ-over-ERα Selectivity, in Contrast to 17β-Estradiol Which Is Non-Selective

In competitive binding assays using recombinant human estrogen receptors, ent-estradiol displays IC₅₀ values of 24.9 nM for human ERβ and 151 nM for human ERα, yielding an ERα/ERβ selectivity ratio of approximately 6.1-fold in favor of ERβ . In contrast, the endogenous ligand 17β-estradiol binds with approximately equal affinity to both receptor subtypes, with reported Kd values of approximately 0.2 nM for ERα and 0.5 nM for ERβ, corresponding to an ERα/ERβ ratio of approximately 0.4 (i.e., 2.5-fold ERα selectivity) [1]. This represents a complete reversal of subtype selectivity: ent-estradiol preferentially engages ERβ, while 17β-estradiol is essentially non-selective.

Estrogen receptor pharmacology ERβ-selective ligand Nuclear receptor binding assay

ent-Estradiol Glucuronidation Is Catalyzed by UGT2B15 and UGT2B17, Enzymes That Prefer 17α-Estradiol Over 17β-Estradiol

Sneitz et al. (2011) systematically profiled the glucuronidation of ent-estradiol by all 19 functional human UGTs [1]. The study revealed that ent-estradiol glucuronidation by UGTs of subfamily 2B, particularly UGT2B15 and UGT2B17, mirrors the pattern observed for 17α-estradiol (epiestradiol) rather than 17β-estradiol. Kinetic analysis of the three most active UGTs yielded Km values of 14.3 ± 1.9 μM (UGT1A10), 29.7 ± 8.6 μM (UGT2B7), and 97.5 ± 19 μM (UGT2A1), with UGT1A10 exhibiting the highest catalytic efficiency (Vmax = 1954 pmol/min/mg) [1]. Notably, UGT2A1 shows a Km for ent-estradiol nearly 7-fold higher than UGT1A10, demonstrating substantial isoform-specific enantioselectivity. The critical differentiation is that UGT2B15 and UGT2B17, which are highly active toward 17α-estradiol but not 17β-estradiol, also glucuronidate ent-estradiol, confirming that metabolic clearance of ent-estradiol follows a 17α-estradiol-like rather than 17β-estradiol-like pathway.

UDP-glucuronosyltransferase Steroid metabolism Enantioselective conjugation

ent-Estradiol Provides Equivalent Neuroprotection to 17β-Estradiol in Cerebral Ischemia Without Stimulating Uterine Growth

Green et al. (2001) conducted a direct head-to-head comparison of ent-estradiol (Ent-E2) versus 17β-estradiol (βE2) in both in vitro and in vivo models [1]. In HT-22 murine hippocampal cells, Ent-E2 attenuated oxidative stress-induced death with potency and efficacy equivalent to βE2. In human SK-N-SH neuroblastoma cells, 10 nM Ent-E2 completely attenuated H₂O₂ toxicity. In a rat transient focal cerebral ischemia model (middle cerebral artery occlusion), sc administration of 100 μg/kg Ent-E2 2 h before occlusion resulted in a 61% reduction in ischemic lesion volume, compared to 60% for the same dose of βE2 [1]. Critically, Ent-E2 at neuroprotective doses (up to 100 μg/rat/day for 3 days) did not stimulate uterine growth or vaginal opening in juvenile female rats, whereas βE2 is uterotrophic at doses as low as 0.01 μg/rat [1]. This demonstrates that neuroprotection can be pharmacologically dissociated from peripheral estrogenic (feminizing) activity using the enantiomer strategy.

Neuroprotection Cerebral ischemia Non-feminizing estrogen Stroke model

ent-Estradiol Shows Zero Cross-Reactivity with Clinical 17β-Estradiol Radioimmunoassay, Enabling Specific Quantification in Mixed Samples

Green et al. (2001) validated that ent-estradiol (Ent-E2) exhibits no cross-reactivity with a commercial ultrasensitive 17β-estradiol radioimmunoassay (RIA) kit (Diagnostic Systems Laboratories, Inc.) at concentrations up to 10 μM [1]. This is in stark contrast to 17β-estradiol, which is the assay's intended analyte and shows strong dose-dependent signal. The lack of cross-reactivity means that ent-estradiol and 17β-estradiol can be independently quantified in biological samples from co-treatment experiments without mutual interference—a critical analytical advantage not shared by 17α-estradiol, which may partially cross-react in certain immunoassays due to its closer structural similarity to 17β-estradiol as a C17 epimer rather than a full enantiomer.

Analytical chemistry Radioimmunoassay Enantiomer-specific detection Steroid quantification

High-Value Procurement Scenarios for ent-Estradiol (CAS 3736-22-9) in Neuroscience, Pharmacology, and Drug Metabolism Research


Non-Feminizing Neuroprotection Studies in Stroke and Neurodegeneration Models

ent-Estradiol is the definitive tool compound for dissociating estrogen-mediated neuroprotection from ER-dependent feminizing effects. In rodent cerebral ischemia models, ent-estradiol reduces infarct volume by 61%—equivalent to 17β-estradiol (60%)—without inducing uterine growth at doses up to 100 μg/rat [1]. This enables researchers to attribute neuroprotection to ER-independent redox mechanisms rather than classical genomic ER signaling, a critical distinction for developing safer neuroprotective agents that avoid the thrombotic and oncogenic risks of chronic estrogen therapy [1].

ERβ-Selective Pharmacological Profiling and High-Throughput Screening

With an IC₅₀ of 24.9 nM for human ERβ versus 151 nM for human ERα (6.1-fold selectivity), ent-estradiol serves as a reference ligand for calibrating ERβ-selective screening assays. Its selectivity profile is inverted relative to 17β-estradiol, which binds both subtypes with near-equal affinity, making ent-estradiol uniquely suited for establishing ERβ-specific pharmacological benchmarks . This is particularly relevant for programs targeting ERβ-mediated effects in prostate cancer, cardiovascular protection, and immune modulation without ERα-driven proliferative signals .

UGT Enantioselectivity and Steroid Metabolism Research

ent-Estradiol is an essential substrate for investigating enantioselective glucuronidation by human UGTs. Its metabolism by UGT2B15 and UGT2B17—enzymes that discriminate between 17β-estradiol and 17α-estradiol—provides a unique probe for studying the structural basis of UGT substrate recognition. The 6.8-fold Km difference between UGT1A10 (14.3 μM) and UGT2A1 (97.5 μM) for ent-estradiol glucuronidation enables quantitative structure-metabolism relationship studies that are not possible with natural estrogens [2]. This is directly relevant to predicting metabolic clearance of steroidal drugs with chiral centers.

Enantiomer-Specific Analytical Method Development and Validation

ent-Estradiol's complete lack of cross-reactivity with 17β-estradiol radioimmunoassays at concentrations up to 10 μM makes it an ideal internal standard or enantiomer-specific probe for validating analytical methods in biological matrices. Unlike 17α-estradiol, which may partially cross-react in certain immunoassays, ent-estradiol provides unambiguous analytical differentiation [1]. This property is exploited in pharmacokinetic studies requiring simultaneous quantification of exogenous ent-estradiol and endogenous 17β-estradiol without chromatographic separation.

Quote Request

Request a Quote for ent-Estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.